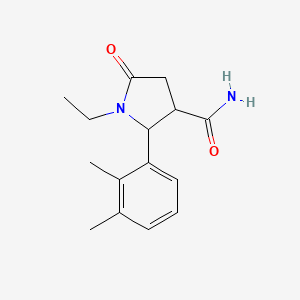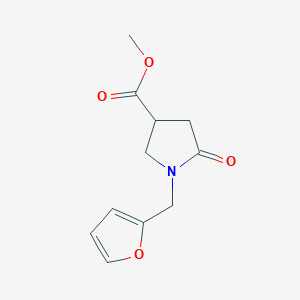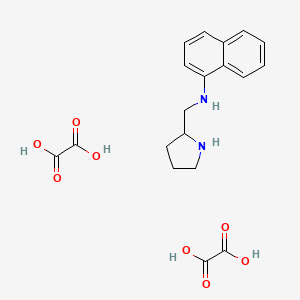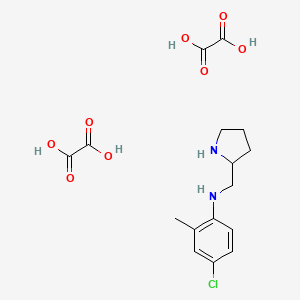![molecular formula C14H27BO B1356378 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane CAS No. 89999-87-1](/img/structure/B1356378.png)
9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[331]nonane is a boron-containing bicyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane typically involves the reaction of a boron-containing precursor with a suitable alkylating agent. One common method involves the use of boron trihalides and an appropriate alcohol under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for constructing complex molecules .
Biology
The compound’s boron content makes it useful in boron neutron capture therapy (BNCT), a type of cancer treatment. BNCT relies on the accumulation of boron-containing compounds in cancer cells, which are then targeted with neutron radiation to destroy the cells .
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. Its ability to form stable complexes with various drugs can enhance the delivery and efficacy of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers can improve the mechanical and thermal properties of the resulting materials .
Mécanisme D'action
The mechanism by which 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane exerts its effects involves the interaction of the boron atom with various molecular targets. In BNCT, for example, the boron atom captures neutrons, leading to the release of high-energy particles that destroy cancer cells . The compound’s ability to form stable complexes with other molecules also plays a crucial role in its applications in drug delivery and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: This compound shares the bicyclic structure but lacks the boron atom, resulting in different chemical properties.
2-Azabicyclo[3.3.1]nonane: This nitrogen-containing analog exhibits different reactivity and applications due to the presence of nitrogen instead of boron.
Uniqueness
The presence of the boron atom in 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane imparts unique chemical properties, such as the ability to participate in BNCT and form stable complexes with various molecules. These properties distinguish it from other bicyclic compounds and make it valuable in diverse scientific and industrial applications .
Propriétés
IUPAC Name |
9-(2,3-dimethylbutan-2-yloxy)-9-borabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO/c1-11(2)14(3,4)16-15-12-7-5-8-13(15)10-6-9-12/h11-13H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHTBKTNQDICD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)OC(C)(C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524331 |
Source


|
| Record name | 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89999-87-1 |
Source


|
| Record name | 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

